molecular formula C16H13ClN2O6 B12931329 Methyl 4-chloro-2-((5-(methoxycarbonyl)-2-nitrophenyl)amino)benzoate

Methyl 4-chloro-2-((5-(methoxycarbonyl)-2-nitrophenyl)amino)benzoate

Cat. No.: B12931329
M. Wt: 364.73 g/mol
InChI Key: HTUFJRYOWPZHEV-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-((5-(methoxycarbonyl)-2-nitrophenyl)amino)benzoate is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a chloro group, a methoxycarbonyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-2-((5-(methoxycarbonyl)-2-nitrophenyl)amino)benzoate typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by esterification and amination reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can optimize the reaction conditions and improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-((5-(methoxycarbonyl)-2-nitrophenyl)amino)benzoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert nitro groups to amino groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, providing a pathway for further modification.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Methyl 4-chloro-2-((5-(methoxycarbonyl)-2-nitrophenyl)amino)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals, dyes, and polymers, contributing to advancements in materials science.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-2-((5-(methoxycarbonyl)-2-nitrophenyl)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chloro-2-((5-(methoxycarbonyl)-2-aminophenyl)amino)benzoate: Similar structure but with an amino group instead of a nitro group.

    Methyl 4-chloro-2-((5-(methoxycarbonyl)-2-hydroxyphenyl)amino)benzoate: Similar structure but with a hydroxy group instead of a nitro group.

Uniqueness

Methyl 4-chloro-2-((5-(methoxycarbonyl)-2-nitrophenyl)amino)benzoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H13ClN2O6

Molecular Weight

364.73 g/mol

IUPAC Name

methyl 3-(5-chloro-2-methoxycarbonylanilino)-4-nitrobenzoate

InChI

InChI=1S/C16H13ClN2O6/c1-24-15(20)9-3-6-14(19(22)23)13(7-9)18-12-8-10(17)4-5-11(12)16(21)25-2/h3-8,18H,1-2H3

InChI Key

HTUFJRYOWPZHEV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])NC2=C(C=CC(=C2)Cl)C(=O)OC

Origin of Product

United States

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